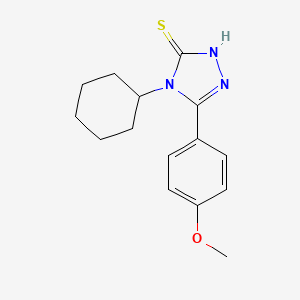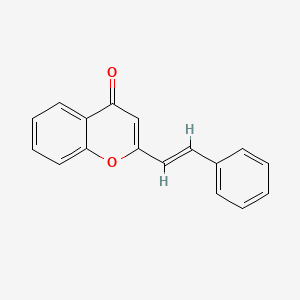![molecular formula C17H18N2O3 B1220558 [3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate CAS No. 57116-39-9](/img/structure/B1220558.png)
[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. This compound is known for its unique structure, which combines the properties of acetyltropic acid and pyridylmethylamide, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetyltropic acid 4-pyridylmethylamide typically involves the reaction of acetyltropic acid with 4-pyridylmethylamine. The process can be carried out under mild conditions, often using a solvent such as tetrahydrofuran (THF) and a catalyst like sodium borohydride . The reaction is usually conducted at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production methods for acetyltropic acid 4-pyridylmethylamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: [3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetyltropic acid 4-pyridylmethylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- N-(2-pyridylmethyl)acetamide
- 2,2-dimethyl-N-(2-pyridylmethyl)propionamide
- 2,2,2-triphenyl-N-(2-pyridylmethyl)acetamide
Comparison: Compared to these similar compounds, acetyltropic acid 4-pyridylmethylamide exhibits unique properties due to the presence of the acetyltropic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
57116-39-9 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)22-12-16(15-5-3-2-4-6-15)17(21)19-11-14-7-9-18-10-8-14/h2-10,16H,11-12H2,1H3,(H,19,21) |
InChI Key |
LKPVPUFUDFBNBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=NC=C2 |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)NCC2=CC=NC=C2 |
Synonyms |
acetyltropic acid 4-pyridylmethylamide PAT 4 PAT-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


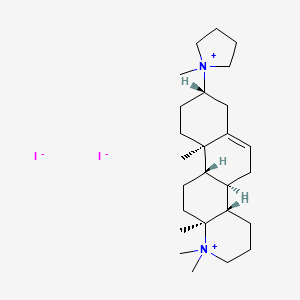
![1-[(4R,5R)-4,5-Dihydroxy-N2-[4-(octyloxy)benzoyl]-L-ornithine]echinocandin B](/img/structure/B1220478.png)
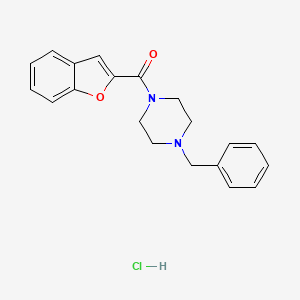
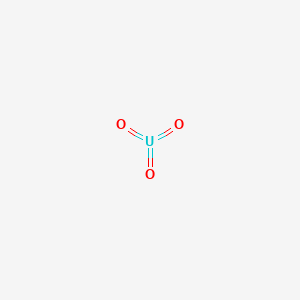



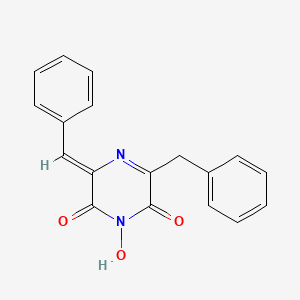

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1220493.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide](/img/structure/B1220494.png)
![2-[[5-[[2-(3-Chloroanilino)-4-thiazolyl]methyl]-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]thio]acetic acid methyl ester](/img/structure/B1220495.png)
